(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

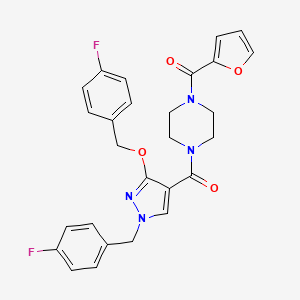

The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone features a pyrazole core substituted with dual 4-fluorobenzyl groups and a piperazine moiety linked to a furan-2-carbonyl unit.

Properties

IUPAC Name |

[4-[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N4O4/c28-21-7-3-19(4-8-21)16-33-17-23(25(30-33)37-18-20-5-9-22(29)10-6-20)26(34)31-11-13-32(14-12-31)27(35)24-2-1-15-36-24/h1-10,15,17H,11-14,16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFIAPPIBILSJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CN(N=C3OCC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the fluorobenzyl groups: This step involves the nucleophilic substitution of a suitable pyrazole derivative with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Attachment of the furan-2-carbonyl group: This can be done through an acylation reaction using furan-2-carbonyl chloride and a suitable base.

Formation of the final compound: The final step involves coupling the intermediate with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its multiple functional groups allow for diverse interactions with biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl groups could enhance binding affinity, while the pyrazole and piperazine rings might interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on structural formula.

Structural and Functional Insights

Pyrazole Derivatives

- The target compound’s pyrazole core shares synthetic pathways with 1-phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde (), which is alkylated for triazole-based antimicrobial agents. However, the dual 4-fluorobenzyl groups in the target compound likely enhance membrane permeability compared to simpler phenyl analogs .

Piperazine-Based Compounds

- Compound 23 () and the target compound both feature 4-fluorobenzyl-piperazine motifs.

- D2 () uses a phthalazinone core with a sulfonyl-piperazine group, showing higher polarity (~550.6 g/mol) compared to the target compound’s pyrazole-furan system. This difference may influence solubility and target selectivity .

Fluorinated Substituents

- The 4-fluorobenzyl groups in the target compound and 1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylbenzoimidazole () improve metabolic stability by resisting oxidative degradation. However, the octyl chain in the latter increases hydrophobicity, which may reduce oral bioavailability compared to the target compound’s furan carbonyl .

Research Findings and Implications

Bioactivity Predictions

- Kinase inhibition : The pyrazole-piperazine scaffold resembles pyrazolo-pyrimidine derivatives (), which inhibit kinases like CDK or EGFR. The furan carbonyl may mimic ATP’s ribose moiety .

- Antimicrobial activity : Pyrazole derivatives in exhibit MIC values of 8–32 µg/mL against S. aureus. The fluorobenzyl groups in the target compound could enhance Gram-positive activity .

Physicochemical Properties

Biological Activity

The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone , also referred to by its CAS number 1014091-74-7 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 449.4 g/mol . The structure features a pyrazole ring, a piperazine moiety, and fluorobenzyl substituents, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H21F2N3O3 |

| Molecular Weight | 449.4 g/mol |

| CAS Number | 1014091-74-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory responses.

Inhibition Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition against various targets:

- PD-L1 Binding : The compound has been evaluated for its ability to disrupt PD-1/PD-L1 interactions, which are crucial in immune checkpoint pathways. Results indicate that it may act as a competitive inhibitor, similar to known antagonists such as BMS1166 .

Case Studies and Experimental Findings

Several studies have explored the biological activity of derivatives related to this compound. Below are summarized findings from relevant research:

- Antitumor Activity :

- Enzyme Inhibition :

- Anti-Tubercular Activity :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzyl and piperazine moieties significantly influence biological activity:

- Fluorination : The presence of fluorine atoms enhances lipophilicity and binding affinity to target proteins.

- Piperazine Modifications : Alterations in the piperazine ring can lead to improved inhibition profiles against specific targets.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via [3+2] cycloaddition .

- Step 2: Functionalization with 4-fluorobenzyl groups using nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 3: Coupling the piperazine-furanoyl moiety via amide bond formation using EDCI/HOBt in anhydrous dichloromethane .

Key Metrics: Monitor yields and purity at each step using TLC and HPLC. Optimize solvent choice (e.g., DMF for polar intermediates) and reaction time to minimize by-products .

Q. What spectroscopic and analytical methods are recommended for characterization?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; pyrazole protons at δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (calculated: 532.5 g/mol) .

- HPLC: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

- Thermal Analysis: DSC to determine melting points (>150°C) and thermal stability .

Advanced Research Questions

Q. How can researchers identify the biological targets and mechanisms of action?

- Molecular Docking: Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict binding to targets like PI3K or serotonin receptors due to the piperazine-furanoyl motif .

- Cellular Assays: Use HEK-293 or MCF-7 cell lines for viability assays (IC₅₀) and Western blotting to assess pathway modulation (e.g., Akt phosphorylation) .

- SPR Analysis: Measure binding kinetics (KD) for purified targets like COX-2, leveraging fluorophenyl groups’ hydrophobic interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Analog Synthesis: Modify substituents systematically:

- Replace 4-fluorobenzyl with chlorophenyl to assess halogen effects .

- Substitute furan-2-carbonyl with thiophene to evaluate heterocycle contributions .

- Bioactivity Data: Compare IC₅₀ values across analogs (e.g., fluorophenyl groups enhance binding by 3–5× vs. non-fluorinated analogs) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated?

- Solubility: Use shake-flask method in PBS (pH 7.4) and logP calculations (predicted logP = 3.2) .

- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t½ > 60 min suggests stability) .

- CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Q. What experimental designs are suitable for studying synergistic effects with chemotherapeutics?

Q. How can in vivo efficacy be evaluated in preclinical models?

Q. What methods assess stability under physiological conditions?

- pH Stability: Incubate in buffers (pH 1–9) and quantify degradation via HPLC (stable at pH 4–7; hydrolyzes in acidic conditions) .

- Photostability: Expose to UV light (320–400 nm) and track decomposition products .

Q. How can binding affinity and selectivity be quantified against off-targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.